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Compound of Interest

Compound Name: 2-Hydroxy-6-methylpyridine

Cat. No.: B103643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2-Hydroxy-
6-methylpyridine, a molecule of significant interest in medicinal chemistry and materials

science. This document details the crystallographic data, experimental protocols for its

determination, and an exploration of its key structural features, presented for a technical

audience.

Introduction: Tautomerism and Solid-State Structure
2-Hydroxy-6-methylpyridine exists in a tautomeric equilibrium with its pyridone form, 6-

methyl-2-pyridone. Spectroscopic and theoretical studies have long debated the dominant

tautomer under various conditions. Substituents on the pyridine ring, solvent polarity, and pH

are known to influence this equilibrium. While electron-withdrawing groups tend to favor the

pyridinol form, electron-donating groups, such as the methyl group in the 6-position, are

predicted to favor the pyridone tautomer.

Single-crystal X-ray diffraction provides unambiguous evidence of the solid-state structure. The

analysis of the crystalline form of 2-Hydroxy-6-methylpyridine definitively shows that it exists

as the 6-methyl-2-pyridone tautomer in the solid state. This finding is crucial for understanding

its intermolecular interactions and for the rational design of co-crystals and pharmaceutical

salts.
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Crystallographic Data
The crystal structure of 6-methyl-2-pyridone was determined using synchrotron X-ray radiation

due to the small crystal size. The crystallographic data is summarized in the tables below. The

asymmetric unit of the crystal contains four crystallographically independent molecules, leading

to a complex yet informative packing arrangement.

Crystal Data and Structure Refinement
Parameter Value

CCDC Deposition Number 275532[1]

Empirical Formula C₆H₇NO

Formula Weight 109.13

Temperature 150(2) K

Wavelength 0.6889 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 13.918(3) Å

b 10.978(2) Å

c 14.238(3) Å

α 90°

β 114.78(3)°

γ 90°

Volume 1974.7(7) Å³

Z 16

Calculated Density 1.468 Mg/m³
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Selected Bond Lengths (Å)
Bond Molecule 1 Molecule 2 Molecule 3 Molecule 4

O-C2 1.256(3) 1.258(3) 1.258(3) 1.257(3)

N1-C2 1.380(3) 1.378(3) 1.378(3) 1.383(3)

N1-C6 1.370(3) 1.372(3) 1.373(3) 1.371(3)

C2-C3 1.431(4) 1.432(4) 1.431(4) 1.430(4)

C3-C4 1.348(4) 1.346(4) 1.347(4) 1.347(4)

C4-C5 1.417(4) 1.416(4) 1.416(4) 1.419(4)

C5-C6 1.359(4) 1.356(4) 1.357(4) 1.357(4)

C6-C7 1.498(4) 1.498(4) 1.498(4) 1.498(4)

Selected Bond Angles (°)
Angle Molecule 1 Molecule 2 Molecule 3 Molecule 4

C6-N1-C2 123.6(2) 123.7(2) 123.7(2) 123.5(2)

O-C2-N1 120.3(2) 120.2(2) 120.3(2) 120.3(2)

O-C2-C3 123.3(3) 123.3(3) 123.3(3) 123.3(3)

N1-C2-C3 116.4(2) 116.5(2) 116.4(2) 116.4(2)

C4-C3-C2 121.0(3) 121.0(3) 121.0(3) 121.0(3)

C3-C4-C5 120.3(3) 120.4(3) 120.4(3) 120.4(3)

C6-C5-C4 118.0(3) 118.0(3) 118.0(3) 117.9(3)

N1-C6-C5 120.7(2) 120.5(2) 120.5(2) 120.7(2)

N1-C6-C7 116.9(2) 117.1(2) 117.1(2) 116.9(2)

C5-C6-C7 122.4(3) 122.4(3) 122.4(3) 122.4(3)

Experimental Protocols
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The determination of the crystal structure of 6-methyl-2-pyridone involved the following key

steps:

Crystallization
Single crystals of unsolvated 6-methyl-2-pyridone suitable for X-ray diffraction were obtained

from a dry toluene solution layered with dry diethyl ether. The solution was stored for several

months at approximately 263 K.[2] This slow crystallization process was essential for obtaining

crystals of sufficient quality, although the resulting crystals were small.

X-ray Data Collection
Due to the small size of the crystals, X-ray diffraction data were collected using synchrotron

radiation.[2] The data were collected at a temperature of 150(2) K. A summary of the data

collection parameters is provided in the table in section 2.1.

Structure Solution and Refinement
The crystal structure was solved by direct methods and refined by full-matrix least-squares on

F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to nitrogen

were located in a difference Fourier map and refined freely. Other hydrogen atoms were placed

in calculated positions and refined using a riding model.

Structural Analysis and Intermolecular Interactions
The crystal structure of 6-methyl-2-pyridone reveals a complex hydrogen-bonding network. The

four independent molecules in the asymmetric unit assemble into three distinct infinite chains

through N-H···O hydrogen bonds.[2][3] Two of the independent molecules link together to form

one chain, while the other two molecules each form chains with their own symmetry

equivalents.[2][3] These chains are further held together by weak π-π stacking interactions.[2]

This intricate packing arrangement highlights the strong directional interactions governed by

the pyridone tautomer.

Logical Workflow
The following diagram illustrates the logical workflow from compound synthesis to the final

crystal structure analysis.
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Synthesis & Purification
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Experimental Workflow for Crystal Structure Analysis

Conclusion
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The crystal structure of 2-Hydroxy-6-methylpyridine confirms its existence as the 6-methyl-2-

pyridone tautomer in the solid state. The detailed crystallographic data and the intricate

network of hydrogen bonds and π-π interactions provide a fundamental understanding of its

solid-state behavior. This information is invaluable for researchers in drug development and

materials science for applications such as polymorphism screening, co-crystal design, and

computational modeling. The experimental protocol, particularly the use of synchrotron

radiation for data collection from small crystals, highlights a key technique in modern

crystallography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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